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2-Formyl-6-nitrobenzoic acid

Cat. No.: B13023469
M. Wt: 195.13 g/mol
InChI Key: YIXWDMDQFINFSJ-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Trajectories Pertaining to Aromatic Nitro-Carboxylic Acids and Aldehydes

The study of aromatic compounds has been a cornerstone of organic chemistry since the 19th century. sci-hub.se The development of methods to introduce functional groups onto a benzene (B151609) ring laid the groundwork for creating a vast array of complex molecules. Aromatic nitro compounds, in particular, have been historically significant as precursors for amines and their derivatives, which are crucial in the dye and pharmaceutical industries. sci-hub.sescispace.com

Key early research trajectories that set the stage for investigating molecules like 2-Formyl-6-nitrobenzoic acid include:

Aromatic Nitration: The introduction of a nitro group (–NO₂) onto an aromatic ring is one of the most fundamental reactions in organic chemistry. wikipedia.orgresearchgate.net Typically achieved with a mixture of nitric and sulfuric acids, this reaction produces a nitronium ion (NO₂⁺) that acts as an electrophile. wikipedia.org The large-scale production of nitrobenzene (B124822) is a testament to the industrial importance of this process. wikipedia.org

Oxidation of Alkylbenzenes: The conversion of an alkyl group on a benzene ring to a carboxylic acid is another classic transformation. The oxidation of toluene (B28343) derivatives to benzoic acids using strong oxidizing agents like chromic acid or potassium permanganate (B83412) has been a standard method for decades. orgsyn.org For instance, 2,4,6-trinitrobenzoic acid can be prepared by the oxidation of trinitrotoluene (TNT). orgsyn.org

Synthesis of Aromatic Aldehydes: The formyl group (–CHO) is a crucial functional group. Early methods for its introduction often involved the manipulation of other functional groups. The conversion of primary nitroalkanes into aldehydes or ketones through acid hydrolysis, known as the Nef reaction, was discovered in the late 19th century and became a key transformation. mdpi.comwikipedia.orgalfa-chemistry.com

The convergence of these foundational areas of research—nitration, oxidation, and formylation—created the intellectual and methodological framework necessary for the synthesis and study of multifunctional aromatic compounds like this compound.

Significance of this compound as a Synthon in Advanced Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a valuable synthon because its three distinct functional groups (aldehyde, nitro, and carboxylic acid) can be selectively targeted to build more complex molecular architectures, particularly heterocyclic compounds. mdpi.com

The strategic placement of these groups offers several synthetic advantages:

The aldehyde and carboxylic acid groups are positioned to facilitate cyclization reactions. For example, a one-pot reaction of 2-formylbenzoic acid with amines and dimethyl phosphonate (B1237965) can yield isoindolin-1-one-3-phosphonates. beilstein-journals.org

The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring for certain reactions while directing others.

The nitro group can be reduced to an amino group, which can then participate in further transformations, such as the formation of nitrogen-containing heterocycles. sci-hub.se The reduction of a nitro group is a common strategy in the synthesis of indole (B1671886) rings, as seen in the Leimgruber–Batcho indole synthesis. wikipedia.org

A significant application of synthons with similar functionalities is in the construction of fused heterocyclic systems. For example, the condensation of oxocarboxylic acids with phenylethylamines or tryptamines is a known route to isoquinoline (B145761) or β-carboline derivatives. clockss.org Similarly, this compound can serve as a precursor in multicomponent reactions to generate diverse molecular scaffolds. Its aldehyde function can react with amines to form an imine, which can then undergo an intramolecular reaction with the carboxylic acid to form a lactam ring, a core structure in many biologically active molecules.

Overview of Early Methodologies and Discoveries Shaping Research on this compound and Related Structures

The preparation of polysubstituted aromatic compounds like this compound relies on a sequence of controlled chemical reactions. Early methodologies for synthesizing related structures often involved the stepwise functionalization of a simpler aromatic precursor.

A common synthetic route to nitrobenzoic acids involves the nitration of a benzoic acid derivative. orgsyn.org For instance, m-Nitrobenzoic acid is typically prepared by the nitration of methyl benzoate (B1203000) followed by saponification (hydrolysis) of the ester. orgsyn.org This indirect route is often preferred because it can offer higher yields and simpler purification compared to the direct nitration of benzoic acid. orgsyn.org

The introduction of the formyl group can be more challenging. One established method involves the oxidation of a methyl group. For example, a patent describes the synthesis of methyl 3-formyl-2-nitrobenzoate starting from methyl 3-methyl-2-nitrobenzoate via a chlorination reaction followed by hydrolysis. google.com

Another powerful technique for creating substituted benzoic acids is the Mitsunobu reaction, which can be used to invert the stereochemistry of an alcohol by reacting it with a carboxylic acid. orgsyn.org While not a direct synthesis of the title compound, this reaction highlights the methods developed to manipulate carboxylic acid functionalities on complex molecules. For instance, p-nitrobenzoic acid is often used in this reaction. orgsyn.orgmdpi.com

The development of condensing agents has also been crucial. 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), a related compound, was developed as a highly effective reagent for forming esters and large-ring lactones from carboxylic acids and alcohols under mild conditions. wikipedia.orgacs.orgtcichemicals.com This demonstrates the ongoing innovation in harnessing the reactivity of substituted nitrobenzoic acid derivatives for challenging synthetic transformations.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18584-63-9 chemsrc.com
Molecular Formula C₈H₅NO₅ chemsrc.com
Molecular Weight 195.13 g/mol chemsrc.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO5 B13023469 2-Formyl-6-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(9(13)14)7(5)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXWDMDQFINFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Formyl 6 Nitrobenzoic Acid

Classical Synthetic Routes to 2-Formyl-6-nitrobenzoic Acid

Traditional synthetic approaches to this compound have historically relied on multi-step procedures starting from readily available aromatic precursors. These methods often involve the sequential introduction and modification of functional groups on the benzene (B151609) ring.

Multi-Step Synthesis from Precursors Bearing Substituted Aromatic Cores

A common strategy for the synthesis of this compound involves a multi-step sequence commencing with a substituted toluene (B28343) derivative. A plausible and frequently utilized precursor is 2-methylaniline (o-toluidine). The synthesis unfolds through a series of transformations aimed at introducing the required nitro, formyl, and carboxyl groups at the desired positions.

One illustrative pathway begins with the protection of the amino group of 2-methylaniline, typically through acetylation to form N-acetyl-2-methylaniline. This step is crucial to direct the subsequent nitration and prevent oxidation of the amino group. The nitration of N-acetyl-2-methylaniline, usually with a mixture of nitric acid and sulfuric acid, yields a mixture of isomers, with 2-methyl-6-nitroaniline being a significant product after deprotection.

The subsequent conversion of the methyl and amino groups into formyl and carboxyl functionalities, respectively, presents a significant challenge requiring selective and controlled reactions. A potential, albeit complex, route involves the diazotization of the amino group in 2-methyl-6-nitroaniline, followed by a Sandmeyer-type reaction to introduce a cyano or a protected formyl group. The methyl group can then be oxidized to a carboxylic acid. However, a more direct approach often involves starting with a precursor where one of the target functionalities is already in place or can be easily installed.

A more direct, albeit still multi-step, approach could start from 2-chloro-6-nitrotoluene. The chlorine atom can be converted to a formyl group through various methods, such as the Reimer-Tiemann reaction or by conversion to an organometallic species followed by reaction with a formylating agent. The methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The harsh conditions required for the oxidation of the methyl group, however, can sometimes lead to side reactions, including the oxidation of the aldehyde.

A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene through oxidation with dilute nitric acid and oxygen. This highlights the feasibility of oxidizing a methyl group in the presence of a nitro group on an aromatic ring. While this method yields the methyl-analogue, it provides a basis for developing a route to the formyl derivative through partial oxidation or subsequent functional group manipulation.

Starting MaterialKey IntermediatesKey ReactionsChallenges
2-MethylanilineN-acetyl-2-methylaniline, 2-Methyl-6-nitroanilineAcetylation, Nitration, Diazotization, Sandmeyer reaction, OxidationIsomer separation, harsh reaction conditions, multiple steps
2-Chloro-6-nitrotoluene2-Formyl-6-nitrotolueneFormylation, OxidationSelectivity of formylation, potential over-oxidation
3-Nitro-o-xylene2-Methyl-6-nitrobenzoic acidOxidationLeads to the methyl-analogue, requiring further steps

Functional Group Interconversions on Pre-Existing Aromatic Scaffolds Leading to this compound

Functional group interconversion (FGI) represents a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, FGI can be employed on aromatic scaffolds that already possess some of the required functionalities.

One potential FGI approach involves the nitration of 2-formylbenzoic acid. The directing effects of the existing formyl and carboxyl groups are crucial in determining the position of the incoming nitro group. Both the formyl and carboxyl groups are meta-directing and deactivating. Therefore, nitration of 2-formylbenzoic acid would be expected to yield primarily the 5-nitro isomer, with the 3- and 6-nitro isomers formed in smaller amounts. Achieving regioselective nitration at the 6-position is challenging and may require specific reaction conditions or the use of blocking groups.

Another FGI strategy involves the selective oxidation of a precursor such as 2-methyl-6-nitrobenzaldehyde. The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate, chromium trioxide (Jones reagent), or silver oxide (Tollens' reagent). The choice of oxidant is critical to avoid over-oxidation or side reactions with the nitro group.

Conversely, one could envision a route starting from 2-methyl-6-nitrobenzoic acid, where the methyl group is selectively converted to a formyl group. This transformation is challenging due to the difficulty in stopping the oxidation at the aldehyde stage. However, methods such as the Sommelet reaction or the use of specific oxidizing agents under controlled conditions could potentially achieve this.

PrecursorTarget TransformationReagents and ConditionsKey Considerations
2-Formylbenzoic acidNitrationNitric acid, Sulfuric acidRegioselectivity, directing effects of existing groups
2-Methyl-6-nitrobenzaldehydeOxidation of aldehyde to carboxylic acidKMnO4, CrO3, Ag2OChemoselectivity, avoiding over-oxidation
2-Methyl-6-nitrobenzoic acidOxidation of methyl to formyl groupSommelet reaction, controlled oxidationPreventing over-oxidation to carboxylic acid

Modern and Advanced Synthetic Approaches for this compound

Contemporary synthetic chemistry is increasingly focused on developing more efficient, selective, and sustainable methods. These modern approaches are also being applied to the synthesis of this compound, aiming to overcome the limitations of classical routes.

Catalytic Strategies for Chemo- and Regioselective Functionalization

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency

Scalability Considerations and Process Optimization in Synthetic Production of this compound

The large-scale synthesis of this compound necessitates careful consideration of process optimization to ensure economic viability, safety, and environmental sustainability. While specific scaled-up production data for this compound is not extensively detailed in publicly available literature, principles derived from the synthesis of structurally related nitrobenzoic acids provide a framework for potential scalability strategies.

For analogous oxidation reactions, such as the production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene, optimization involves controlling reaction parameters like temperature, pressure, and reaction time to maximize the yield of the desired isomer and minimize over-oxidation to byproducts like 3-nitrophthalic acid google.compatsnap.com. The development of co-production methods, where multiple valuable products are synthesized in a single process, can also enhance the economic feasibility of a synthetic route google.com. An optimized process for a related compound was described as being safe, cost-effective, environmentally benign, and scalable, achieving a production scale of over 2.6 kg researchgate.net.

The table below summarizes key process parameters from the synthesis of analogous nitrobenzoic acids, illustrating typical conditions that would be optimized for scalable production.

ParameterValue RangePurpose/ConsiderationSource
Reaction Temperature 90°C - 150°CTo control reaction rate and selectivity. google.comgoogle.compatsnap.com
Reaction Pressure 0.7 - 4.0 MPaTo maintain gaseous reactants in solution and influence reaction kinetics. google.comgoogle.compatsnap.com
Catalyst Cuprous Oxide, Cuprous BromideTo increase reaction rate and allow for milder conditions. google.com
Starting Material 2-halo-6-nitrobenzoic acidCost-effective and readily available precursor. google.com
Solvent DMF, Isopropanol, EthanolSelected based on reactant solubility and reaction conditions. google.com

Reactivity and Reaction Pathways of 2 Formyl 6 Nitrobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety of 2-Formyl-6-nitrobenzoic Acid

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and reactions with organometallic reagents.

Esterification and Amidation Reactions and Their Mechanistic Investigations

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com Given the steric hindrance from the adjacent formyl and nitro groups, this reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to less substituted benzoic acids.

Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents. For instance, reacting this compound with thionyl chloride (SOCl₂) would produce 2-formyl-6-nitrobenzoyl chloride, which readily reacts with alcohols to form esters. Another approach involves the use of reagents like XtalFluor-E for the esterification of compounds like 4-nitrobenzoic acid, which could potentially be applied here. rug.nl

Amidation: The synthesis of amides from this compound follows similar principles. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. This can be accomplished using various coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to suppress side reactions and improve yields. nih.gov The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide.

Boric acid has also been shown to catalyze the direct amidation of carboxylic acids, including 4-nitrobenzoic acid, with amines. orgsyn.org This method is considered a "green" alternative as it avoids the use of often toxic and expensive coupling agents. orgsyn.org The proposed mechanism involves the formation of a boric acid ester or complex that enhances the electrophilicity of the carbonyl carbon. orgsyn.org

Table 1: Representative Esterification and Amidation Reactions

Reaction Reactants Reagents Product
Esterification This compound, Methanol H₂SO₄ (catalyst), Heat Methyl 2-formyl-6-nitrobenzoate
Amidation This compound, Aniline (B41778) EDC, HOBT N-phenyl-2-formyl-6-nitrobenzamide

Decarboxylation Pathways and the Generation of Reactive Intermediates

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from aromatic carboxylic acids typically requires high temperatures and is influenced by the nature and position of other substituents on the ring. For nitrobenzoic acids, thermal decarboxylation has been studied in solvents like glycerol. oup.comoup.com The mechanism of decarboxylation can proceed through either a unimolecular electrophilic substitution (SE1) or a bimolecular electrophilic substitution (SE2) pathway. oup.com

For m- and p-nitrobenzoic acids, the reaction follows a first-order rate law, consistent with an SE1 mechanism where the C-C bond cleavage is the rate-determining step. oup.com The electron-withdrawing nitro group deactivates the ring but facilitates the cleavage of the carboxyl group. oup.com

However, for the ortho-isomer, which is structurally analogous to this compound, the mechanism is proposed to shift towards an SE2 pathway in a solvent like glycerol. oup.comoup.com This mechanism involves the attack of a proton or a protonated solvent molecule on the carbon atom bearing the carboxyl group. oup.com The presence of the ortho-nitro group is thought to influence this change in mechanism. The addition of the formyl group in this compound would likely further impact the reaction rate and potentially the mechanism due to its own electronic and steric properties.

More recent studies have focused on metal-catalyzed decarboxylative coupling reactions, which proceed under milder conditions. researchgate.net For example, copper-catalyzed decarboxylation of aromatic carboxylic acids has been developed. researchgate.net These reactions often generate aryl-metal intermediates, which can then be trapped by various reagents. While specific studies on this compound are not prevalent, it is plausible that it could undergo such transformations to generate a 1-formyl-3-nitrobenzene intermediate, which could then participate in further reactions. The high temperatures required for thermal decarboxylation (210-250°C in glycerol) suggest that the generation of reactive intermediates from this compound via this pathway would require forcing conditions. oup.com

Reactions with Organometallic Reagents at the Carboxylic Acid Group

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles and strong bases. libretexts.orgorganicchemistrytutor.com Their reaction with carboxylic acids is primarily an acid-base reaction. The acidic proton of the carboxylic acid group in this compound will be readily abstracted by the organometallic reagent to form a carboxylate salt and the corresponding hydrocarbon. libretexts.orgorganicchemistrytutor.com

For example, the reaction with methylmagnesium bromide would yield magnesium (2-formyl-6-nitrobenzoate) bromide and methane. organicchemistrytutor.com This initial acid-base reaction is typically fast and exothermic. Due to the formation of the unreactive carboxylate salt, further nucleophilic attack at either the carboxylate carbon or the aldehyde carbon is generally inhibited, especially with Grignard reagents. organicchemistrytutor.com

Organolithium reagents, being more reactive, can sometimes react further. youtube.com It has been shown that an excess of an organolithium reagent can react with a carboxylic acid to first form the lithium carboxylate, and a second equivalent can then add to the carboxylate to form a gem-dialkoxide intermediate. youtube.com Upon acidic workup, this intermediate collapses to a ketone. youtube.com However, in the case of this compound, the presence of the aldehyde group provides an alternative electrophilic site. The outcome of the reaction with excess organolithium would likely be a complex mixture of products resulting from reaction at both the carboxylic acid and the aldehyde, as well as potential side reactions involving the nitro group.

Reactions Involving the Aldehyde Moiety of this compound

The formyl group is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions.

Oxidation and Reduction Transformations of the Formyl Group

Oxidation: The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-carboxy-6-nitrobenzoic acid (a tricarboxylic acid derivative). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant and reaction conditions would be crucial to avoid over-oxidation or side reactions with the nitro group or decarboxylation.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), affording 2-(hydroxymethyl)-6-nitrobenzoic acid. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is generally preferred for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and nitro groups. The use of a stronger reducing agent like LiAlH₄ would likely also reduce the carboxylic acid and potentially the nitro group.

Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) could also be employed, but this would likely lead to the reduction of the nitro group to an amino group in addition to the reduction of the aldehyde.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426) Variants) and Their Scope

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by nucleophiles, leading to various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. pearson.compurechemistry.org this compound is a suitable substrate for the Knoevenagel condensation. Active methylene compounds that can be used include malonic acid, diethyl malonate, ethyl cyanoacetate, and malononitrile. banglajol.info The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). semanticscholar.org

The reaction proceeds via the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields an α,β-unsaturated product. purechemistry.org When malonic acid is used as the active methylene compound, the condensation is often followed by decarboxylation, especially if the reaction is carried out in pyridine (the Doebner modification), leading to the formation of a cinnamic acid derivative. organic-chemistry.org

Table 2: Representative Knoevenagel Condensation Reactions of this compound

Active Methylene Compound Catalyst Product
Malonic Acid Pyridine 2-Carboxy-3-(2-carboxy-6-nitrophenyl)acrylic acid (likely decarboxylates to 3-(2-carboxy-6-nitrophenyl)acrylic acid)
Diethyl Malonate Piperidine Diethyl 2-(2-carboxy-6-nitrobenzylidene)malonate
Malononitrile Piperidine 2-(2-Carboxy-6-nitrobenzylidene)malononitrile

Aldol Variants: While a classic self-condensation aldol reaction is not possible as this compound lacks α-hydrogens, it can participate in crossed aldol or Claisen-Schmidt condensations with other enolizable aldehydes or ketones. In these reactions, this compound would act as the electrophilic partner. The reaction is typically carried out under basic conditions, where a base abstracts an α-proton from the enolizable carbonyl compound to form an enolate, which then attacks the formyl group of this compound. The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated product. The success of such reactions would depend on carefully chosen conditions to favor the crossed condensation over the self-condensation of the enolizable partner.

Nucleophilic Addition Reactions to the Carbonyl Group

The aldehyde functional group in this compound contains an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The reactivity of the carbonyl group in this compound is significantly influenced by both electronic and steric factors.

Electronic Effects: The presence of the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the aromatic ring increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more reactive toward nucleophiles compared to unsubstituted benzaldehyde. masterorganicchemistry.com

Nucleophilic additions can be catalyzed by either acid or base. youtube.comlibretexts.org

Base-Catalyzed Addition: Strong nucleophiles can attack the electrophilic carbonyl carbon directly. The resulting tetrahedral intermediate is then protonated by a weak acid (like water) to give the final product. youtube.comlibretexts.org

Acid-Catalyzed Addition: With weaker nucleophiles, an acid catalyst is required. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weak nucleophile. libretexts.orgyoutube.com

Common nucleophiles that react with aldehydes include cyanide ions (forming cyanohydrins), Grignard reagents, and hydride reagents. masterorganicchemistry.com While specific documented examples for this compound are scarce in readily available literature, its reactivity follows these established principles.

Table 1: Factors Influencing Nucleophilic Addition to the Carbonyl Group
FactorEffect on this compoundMechanism of Influence
Electronic EffectsIncreased Reactivity (Activation)The -NO₂ and -COOH groups are strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon.
Steric EffectsDecreased Reactivity (Inhibition)The ortho-positioning of the bulky -NO₂ and -COOH groups hinders the physical approach of nucleophiles to the carbonyl center.
CatalystRate AccelerationAcids protonate the carbonyl oxygen, increasing electrophilicity. Bases can deprotonate the nucleophile, increasing its nucleophilicity.

Photochemical Transformations of the Aldehyde Moiety

A characteristic reaction of ortho-nitrobenzaldehyde derivatives is their photochemical rearrangement upon exposure to ultraviolet (UV) light. researchgate.netacs.org This intramolecular redox reaction transforms the aldehyde into a carboxylic acid, while the nitro group is reduced. Specifically, o-nitrobenzaldehyde is known to photoisomerize to o-nitrosobenzoic acid. researchgate.netacs.org

The established mechanism for this transformation involves the following key steps:

Upon absorption of UV radiation, the nitro group is excited.

An intramolecular hydrogen atom is abstracted from the adjacent formyl group by the excited nitro group. This forms a transient biradical species, often described as an aci-nitro intermediate. researchgate.net

This intermediate then undergoes rearrangement and cyclization, ultimately leading to the formation of o-nitrosobenzoic acid. researchgate.netresearchgate.net

This photochemical property is a well-studied phenomenon in ortho-nitrobenzyl compounds and serves as the basis for photolabile protecting groups in organic synthesis. acs.orgresearchgate.net Therefore, it is expected that this compound would undergo a similar photochemical transformation to yield 2-Carboxy-6-nitrosobenzoic acid when irradiated with UV light.

Reactions Involving the Nitro Moiety of this compound

Controlled Reduction Pathways of the Nitro Group to Amines and Other Species

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, with the most common product being an amine (-NH₂). The reduction of aromatic nitro compounds is a cornerstone of synthetic chemistry, often used to produce aromatic amines. For example, the reduction of the closely related 2-nitrobenzoic acid yields anthranilic acid (2-aminobenzoic acid). wikipedia.org

The controlled reduction of the nitro group in this compound would be expected to produce 2-Amino-6-formylbenzoic acid. Achieving this transformation requires careful selection of reducing agents to avoid the simultaneous reduction of the aldehyde or carboxylic acid groups.

Table 2: Common Reagents for Selective Nitro Group Reduction
Reducing AgentTypical ConditionsSelectivity Notes
Tin(II) Chloride (SnCl₂)Acidic medium (e.g., HCl)A classic method, generally effective for reducing nitro groups without affecting most carbonyls or carboxylic acids.
Sodium Dithionite (Na₂S₂O₄)Aqueous or mixed aqueous/organic solventA mild reducing agent often used for selective reductions.
Catalytic Hydrogenation (H₂)Metal catalyst (e.g., Pd/C, PtO₂)Can be highly selective under controlled pressure and temperature, but may also reduce aldehydes.
Iron (Fe) powderAcidic medium (e.g., acetic acid, NH₄Cl)A cost-effective and common industrial method for nitro group reduction.

The choice of reagent and reaction conditions is crucial for controlling the outcome. Under harsh conditions, other intermediates like nitroso and hydroxylamine (B1172632) species can be formed, but the fully reduced amine is typically the most stable product.

Role of the Nitro Group in Nucleophilic Aromatic Substitution Processes (if applicable)

The nitro group is a powerful electron-withdrawing group that strongly activates an aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly when positioned ortho or para to a suitable leaving group. Although this compound itself does not possess a typical leaving group like a halide, its derivatives do participate in SₙAr reactions.

For instance, a patent describes the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid via a copper-catalyzed reaction with ammonia. google.com In this reaction, the nitro group at the 6-position (ortho to the halogen leaving group) plays a critical role in stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. This demonstrates the applicability of SₙAr pathways for precursors of the title compound, where the nitro group is essential for activating the ring system.

Electrochemical Reduction and Oxidation Studies of the Nitro Group

The electrochemical reduction of aromatic nitro compounds has been extensively studied. acs.org Generally, in aqueous or protic media, the nitro group undergoes a multi-electron, multi-proton reduction process. The final product is typically the corresponding aniline (amine). soton.ac.uknih.gov

Studies on compounds like m-nitrobenzoic acid and various o-halonitrobenzenes show that the reduction pathway is highly dependent on factors such as the pH of the electrolyte, the cathode material (e.g., stainless steel, mercury, copper), and the applied potential. soton.ac.ukresearchgate.net The process often involves the initial formation of a radical anion, which is then further reduced to nitroso and hydroxylamine intermediates before yielding the final amine product.

Interplay of Functional Groups: Synergistic and Antagonistic Effects on Reactivity Profiles

The chemical personality of this compound is a complex result of the interplay between its three proximate functional groups. These interactions can be both synergistic (mutually reinforcing) and antagonistic (opposing).

Synergistic Effects:

Electronic Activation/Deactivation: The formyl, nitro, and carboxylic acid groups are all electron-withdrawing. Their combined effect strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, this electron deficiency synergistically activates the ring for potential nucleophilic aromatic substitution, should a leaving group be present at an appropriate position. The electron-withdrawing nature of the nitro and carboxyl groups also enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic addition.

Antagonistic Effects:

Competing Reaction Pathways: The presence of multiple reactive sites can lead to competition. For example, a strong reducing agent could potentially react with both the nitro group and the aldehyde group, leading to a mixture of products unless carefully controlled conditions are used. The unique photochemical rearrangement of the ortho-nitro-aldehyde structure is a prime example of a reaction pathway that arises specifically from the interplay and proximity of two distinct groups, a pathway unavailable to either group in isolation or in a different isomeric arrangement.

Mechanistic Studies of Key Transformations of this compound

Mechanistic studies are crucial for understanding the step-by-step pathway of a chemical reaction. For a molecule like this compound, which possesses three distinct functional groups (an aldehyde, a nitro group, and a carboxylic acid), a variety of transformations are possible. Mechanistic investigations for such a compound would typically involve identifying intermediates, determining the sequence of bond-making and bond-breaking events, and understanding the role of catalysts or reaction conditions.

Reaction Kinetics and Rate Determining Steps in Derivatization

The study of reaction kinetics provides quantitative information about the speed of a chemical reaction and the factors that influence it. For the derivatization of this compound, kinetic studies would aim to establish a rate law, which mathematically expresses the relationship between the reaction rate and the concentration of reactants.

A hypothetical kinetic study on a derivatization reaction of this compound might involve varying the concentration of the reactants and monitoring the reaction progress over time. The collected data could then be used to determine the order of the reaction with respect to each reactant and calculate the rate constant (k).

Hypothetical Reaction Rate Data

ExperimentInitial [this compound] (mol/L)Initial [Reagent] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

This is a hypothetical data table for illustrative purposes only, as no specific experimental data was found in the literature for this compound.

From such data, one could deduce the rate law. For example, if doubling the concentration of this compound doubles the rate while changing the reagent concentration has no effect, the rate law would be: Rate = k [this compound]. This would imply that the rate-determining step involves only a molecule of this compound.

Thermodynamic and Kinetic Control in Complex Reaction Sequences

In many chemical reactions, there is the possibility of forming more than one product. The distribution of these products can often be influenced by the reaction conditions, a concept that is explained by the principles of thermodynamic and kinetic control .

Kinetic Control: At lower reaction temperatures or with shorter reaction times, the product that is formed the fastest (the kinetic product) will be the major product. This pathway has a lower activation energy.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction is reversible, and an equilibrium can be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product, as it is at a lower energy state.

For a complex molecule like this compound, reactions can often lead to multiple isomers or products with different substitution patterns. The choice of reaction conditions (temperature, solvent, catalyst) could potentially be used to selectively favor the formation of a desired product. For example, in a cyclization reaction, one regioisomer might form faster (kinetic product), while another might be more stable (thermodynamic product).

Illustrative Energy Profile Diagram

An energy profile diagram can illustrate the concepts of kinetic and thermodynamic control. The reaction coordinate represents the progress of the reaction, and the potential energy shows the energy changes that occur.

(An illustrative diagram would show two different reaction pathways originating from the reactants, with the kinetic product having a lower activation energy barrier and the thermodynamic product having a lower final energy state.)

Without specific experimental studies on this compound, it is not possible to provide concrete examples of how thermodynamic and kinetic control are applied to its complex reaction sequences. However, these fundamental principles are essential for any rational approach to the synthesis and derivatization of this and other complex organic molecules.

Derivatives and Analogues of 2 Formyl 6 Nitrobenzoic Acid

Synthesis of Substituted Derivatives of 2-Formyl-6-nitrobenzoic Acid

The synthetic utility of this compound lies in the selective chemical manipulation of its carboxylic acid, formyl, and nitro moieties, as well as the potential for further functionalization of the aromatic ring.

The carboxylic acid group is a primary site for modification, most commonly through esterification and amidation reactions. Esterification can be achieved under various conditions, such as the classic Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst. researchgate.net More advanced methods, like using condensing agents such as 2-methyl-6-nitrobenzoic anhydride (B1165640), can facilitate the formation of esters from nearly equimolar amounts of reactants under milder conditions. organic-chemistry.org

Amidation involves the conversion of the carboxylic acid to an amide. This typically requires activating the carboxyl group first, for example, by converting it to an acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide derivative.

Derivative TypeGeneral StructureSynthetic MethodReactants
EsterEster StructureFischer EsterificationThis compound, Alcohol (R-OH), Acid Catalyst
AmideAmide StructureAcyl Chloride Pathway2-Formyl-6-nitrobenzoyl chloride, Amine (R-NH2)

Ar represents the 2-formyl-6-nitrophenyl group.

The aldehyde (formyl) functionality is highly reactive and serves as a handle for numerous chemical transformations. It can be protected by conversion to an acetal (B89532) through reaction with an alcohol or diol under acidic conditions. This is often a necessary step to prevent the formyl group from reacting in subsequent synthetic steps targeting other parts of the molecule.

The formyl group also readily condenses with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to produce oximes. These reactions expand the molecular diversity and introduce new functional characteristics.

Derivative TypeGeneral StructureReactantsReaction Condition
AcetalAcetal StructureAlcohol/Diol (e.g., Ethylene Glycol)Acid Catalyst
ImineImine StructurePrimary Amine (R-NH2)Typically requires removal of water
OximeOxime StructureHydroxylamine (NH2OH)Mildly acidic or basic conditions

Ar represents the 2-carboxy-3-nitrophenyl group (or its ester/amide form).

The nitro group is a versatile functional group primarily known for its ability to be reduced to an amine. This transformation fundamentally alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one. nih.gov A wide variety of reagents can accomplish this reduction. wikipedia.org

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com Chemical reduction using metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media is also widely employed. commonorganicchemistry.commasterorganicchemistry.com Milder reagents like tin(II) chloride (SnCl₂) can be used to achieve the reduction in the presence of other sensitive functional groups. commonorganicchemistry.com The reduction proceeds through nitroso and hydroxylamino intermediates, which can sometimes be isolated under controlled conditions. nih.gov

ReactionProductCommon ReagentsReference
Reduction to Amine2-Formyl-6-aminobenzoic acidH2, Pd/C; Fe/HCl; Sn/HCl; Zn/AcOH commonorganicchemistry.commasterorganicchemistry.com
Reduction to Hydroxylamine2-Formyl-6-(hydroxylamino)benzoic acidZn/NH4Cl; Raney Ni/Hydrazine (controlled) wikipedia.org
Reduction to Azo compound(Varies)LiAlH4 (for aromatic nitro compounds) commonorganicchemistry.com

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is challenging. The three existing substituents (carboxyl, formyl, and nitro) are all electron-withdrawing and act as deactivating, meta-directing groups. This makes the ring highly electron-deficient and resistant to typical electrophilic attack.

A more viable strategy for ring functionalization is to first modify one of the existing groups to alter its directing effect. The reduction of the nitro group to an amino group (as described in 4.1.3) is particularly effective. The resulting amino group is a powerful activating, ortho-, para-directing substituent. masterorganicchemistry.com This transformation dramatically increases the nucleophilicity of the ring, facilitating electrophilic substitution reactions such as halogenation or nitration at the positions ortho and para to the new amino group.

Exploration of Structural Diversity and Design Principles for Analogues

The design of analogues of this compound is guided by principles of medicinal and materials chemistry, aiming to modulate properties through structural variation. A key consideration is the significant steric hindrance imposed by the three adjacent substituents. This crowding can influence the molecule's conformation, restricting the rotation of the functional groups and affecting their accessibility and reactivity. researchgate.net

Structural diversity can be achieved by:

Varying Functional Groups: Systematically applying the modifications described in section 4.1 to generate libraries of esters, amides, imines, and amines.

Modifying Electronic Properties: Replacing the nitro group with other substituents (e.g., halogens, cyano, or alkyl groups) to fine-tune the electronic character of the ring.

Altering Steric Profile: Introducing substituents of different sizes at various positions on the ring (after initial modification, e.g., via the amino derivative) to probe the impact of molecular shape on its function.

These design principles allow for the creation of a diverse set of analogues, each with a unique combination of steric and electronic features.

Comparative Reactivity and Stability Studies of Synthesized Derivatives

The reactivity and stability of derivatives of this compound are intrinsically linked to their structure.

Reactivity: The electronic nature of the ring substituents profoundly influences the reactivity of the functional groups. For example, the acidity of the carboxylic acid is enhanced by the presence of the electron-withdrawing formyl and nitro groups. Conversely, reducing the nitro group to an electron-donating amino group would decrease the acidity of the carboxylic acid. The steric congestion around the functional groups can also hinder the approach of reagents, potentially slowing down reaction rates compared to less substituted analogues. researchgate.net

Stability: The stability of the synthesized derivatives varies. Esters and amides can be susceptible to hydrolysis under acidic or basic conditions. Imines may be unstable in the presence of water, reverting to the aldehyde and amine. The reduced amino derivatives can be sensitive to oxidation. The stability of any given derivative must be assessed under its intended conditions of use and storage.

Comparative studies of these derivatives provide valuable structure-activity relationship (SAR) data, revealing how specific structural modifications translate into changes in chemical behavior and properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Formyl 6 Nitrobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in 2-Formyl-6-nitrobenzoic acid. Due to significant steric hindrance among the three adjacent substituents, the molecule is expected to adopt a conformation where these groups are twisted out of the benzene (B151609) ring plane to minimize repulsive interactions.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would reside in the 7.5-8.5 ppm region, with their exact shifts and coupling patterns dictated by the strong electron-withdrawing effects of the nitro and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon environments. The carbonyl carbons of the carboxylic acid and formyl groups are most deshielded, appearing far downfield (>160 ppm). The aromatic carbons directly attached to the electron-withdrawing groups (C1, C2, C6) would also exhibit significant downfield shifts. While specific experimental data for this compound is limited, data from its isomers and related compounds, such as the nitrobenzoic acids, can be used to estimate these chemical shifts.

Conformational analysis can be further explored using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons, providing insights into the preferred spatial orientation of the formyl and carboxylic acid groups relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
COOH~11-13~165-170Carboxylic acid proton is often broad; Carbon is deshielded.
CHO~9.5-10.5~190-195Aldehydic proton and carbon are highly deshielded.
C1-COOH-~130-135Attached to the carboxylic acid group.
C2-CHO-~135-140Attached to the formyl group.
C3-H~7.8-8.2~125-130Aromatic region, shifts influenced by adjacent electron-withdrawing groups.
C4-H~7.6-8.0~128-132
C5-H~8.0-8.4~133-137
C6-NO₂-~148-152Attached to the nitro group, significantly deshielded.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound (MW: 195.13 g/mol ). Electron Ionization (EI) MS would likely show a detectable molecular ion peak ([M]⁺) at m/z 195.

The fragmentation of this molecule is governed by the functional groups present. Common fragmentation pathways for aromatic carboxylic acids, aldehydes, and nitro compounds include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺, leading to a prominent peak at m/z 178. This results from the cleavage of the C-OH bond in the carboxylic acid.

Loss of a formyl radical (-CHO): [M - 29]⁺, resulting in a fragment at m/z 166.

Loss of nitrogen dioxide (-NO₂): [M - 46]⁺, giving a peak at m/z 149.

Loss of a carboxyl group (-COOH): [M - 45]⁺, producing an ion at m/z 150.

Further fragmentation of these primary ions can occur. For instance, the [M - 17]⁺ ion (m/z 178) can subsequently lose carbon monoxide (CO) to form an ion at m/z 150. Analysis of the mass spectrum of the related compound 2-Methyl-6-nitrobenzoic acid (MW: 181.15 g/mol ) shows a significant peak corresponding to the loss of -OH (m/z 164) and -NO₂ (m/z 135), supporting these predicted pathways. Electrospray ionization (ESI), a softer ionization technique, would be expected to show a strong pseudomolecular ion peak, [M-H]⁻ at m/z 194 in negative ion mode, which is useful for molecular weight confirmation with minimal fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed Fragment IonProposed Neutral Loss
195[C₈H₅NO₅]⁺Molecular Ion (M⁺)
178[C₈H₄NO₄]⁺•OH
166[C₇H₄NO₄]⁺•CHO
150[C₇H₅O₃]⁺•NO₂
149[C₈H₅O₃]⁺•COOH

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Nitrobenzoic acid and 2-Methoxycarbonyl-6-nitrobenzoic acid, offers valuable predictive insights.

A key feature in the crystal packing of many benzoic acid derivatives is the formation of centrosymmetric hydrogen-bonded dimers through their carboxylic acid moieties. It is highly probable that this compound would exhibit similar O-H···O hydrogen bonding, creating robust dimeric units.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes.

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch (Aldehyde): Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: Two distinct, strong absorption bands will be present in the carbonyl stretching region (1650-1800 cm⁻¹). The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the aldehyde C=O stretch will appear at a slightly higher frequency, around 1710-1730 cm⁻¹, due to the electronic effects of the aromatic ring.

N-O Stretch (Nitro Group): Two strong bands corresponding to the asymmetric and symmetric stretching of the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric NO₂ stretch and aromatic ring vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
AldehydeC-H Stretch2720-2850Weak-Medium
Carboxylic AcidC=O Stretch1700-1725Strong
AldehydeC=O Stretch1710-1730Strong
Aromatic RingC=C Stretch1450-1600Medium-Weak
Nitro GroupN-O Asymmetric Stretch1520-1560Strong
N-O Symmetric Stretch1340-1370Strong

Electronic Spectroscopy (UV-Vis) for Investigation of Electronic Transitions and Conjugation Systems

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the nitro-substituted benzene chromophore. The presence of multiple electron-withdrawing groups (NO₂, COOH, CHO) on the aromatic ring significantly influences the energies of the molecular orbitals.

The spectrum would likely display strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the aromatic system. These transitions are typically observed below 300 nm for nitrobenzoic acids. A weaker, longer-wavelength absorption, possibly extending into the near-visible region, may also be present due to n→π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups. The high degree of substitution and potential for intramolecular charge transfer could lead to a complex absorption profile.

Advanced Hyphenated Techniques for In-Situ Reaction Monitoring and Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS in mechanistic studies)

Hyphenated techniques are crucial for analyzing this compound in complex matrices or for monitoring its formation or conversion in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is the premier technique for the analysis of non-volatile, polar compounds like nitrobenzoic acids. Reversed-phase HPLC could be used to separate the compound from starting materials, byproducts, or metabolites. Coupling the LC system to a mass spectrometer, particularly with a soft ionization source like ESI, allows for sensitive and selective detection. LC-MS/MS can be employed for quantitative analysis in complex samples by using multiple reaction monitoring (MRM), where a specific parent ion is selected and fragmented to produce a characteristic daughter ion, greatly enhancing specificity and lowering detection limits. This is valuable in mechanistic studies to track the formation of intermediates or products during the synthesis or degradation of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the carboxylic acid, direct analysis of this compound by GC-MS is challenging. However, derivatization, such as esterification of the carboxylic acid group (e.g., to its methyl ester), can increase its volatility, making it amenable to GC-MS analysis. This approach is useful for confirming the identity of the compound in a mixture after a chemical workup.

Theoretical and Computational Studies of 2 Formyl 6 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wave function, from which numerous molecular properties can be derived.

For 2-Formyl-6-nitrobenzoic acid, the presence of three distinct functional groups on the benzene (B151609) ring—a carboxylic acid (-COOH), a formyl group (-CHO), and a nitro group (-NO2)—creates a complex electronic environment. All three groups are electron-withdrawing, which significantly influences the electron distribution within the aromatic ring.

Electronic Structure and Properties: DFT calculations, commonly using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G**, can be employed to optimize the molecular geometry and predict key electronic properties. researchgate.netresearchgate.net The optimized structure would reveal the planarity of the benzene ring and the preferred orientations of the substituent groups, which are governed by a balance of electronic effects and steric hindrance.

Calculations on related molecules, such as 2-nitrobenzoic acid, show that the nitro group's presence significantly affects the charge distribution. researchgate.net For this compound, the addition of the formyl group ortho to the carboxylic acid and meta to the nitro group would further polarize the molecule. The calculated Mulliken atomic charges can quantify the electron density on each atom, highlighting the electrophilic nature of the carbonyl carbons (in both the formyl and carboxyl groups) and the carbon atom attached to the nitro group. researchgate.net

Reactivity Prediction: The electronic structure is directly linked to the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack, particularly at the formyl carbon. The reactivity of the aldehyde group is a key feature, allowing for reactions like nucleophilic addition.

Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives from DFT Calculations Note: This table presents typical data obtained for related benzoic acid derivatives to illustrate the expected values for this compound.

PropertyBenzoic Acid vjst.vn2-Nitrobenzoic Acid researchgate.netPredicted for this compound
Method/Basis Set B3LYP/6-311++G(2d,p)B3PW91/6-311++G B3LYP/6-311++G (Hypothetical)
Dipole Moment (Debye) ~2.5 D4.220 D> 4.5 D
HOMO Energy (eV) ~ -7.0 eV~ -7.5 eV< -7.5 eV
LUMO Energy (eV) ~ -1.5 eV~ -2.5 eV< -2.8 eV
HOMO-LUMO Gap (eV) ~ 5.5 eV~ 5.0 eV< 4.7 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with other molecules in a condensed phase (liquid or solid).

Conformational Analysis: MD simulations can explore the conformational landscape of this compound. Key degrees of freedom include the rotation around the C-C bonds connecting the formyl and carboxyl groups to the benzene ring. Steric hindrance between the three adjacent bulky substituents likely restricts free rotation, leading to a limited number of stable conformers. MD simulations can map the potential energy surface associated with these rotations to identify the most stable, low-energy conformations and the energy barriers between them.

Intermolecular Interactions: In a solid or liquid state, intermolecular forces dictate the material's properties. For this compound, several types of interactions are significant:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers, similar to those seen in benzoic acid and its derivatives. vjst.vnresearchgate.net

Weak C-H···O Interactions: Studies on nitrobenzoic acids have highlighted the importance of weaker, non-covalent interactions, such as C-H···O bonds involving the nitro and carboxyl oxygen atoms, in governing the supramolecular assembly. researchgate.net

MD simulations, using an appropriate force field, can model a system containing many molecules of this compound to predict how they arrange themselves, calculating properties like the radial distribution function to describe the average distance between different atom types, thus revealing the detailed structure of intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. kashanu.ac.ir By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, characterize intermediate structures, and calculate the activation energy by locating the transition state.

For this compound, several reactions could be modeled:

Nucleophilic Addition to the Formyl Group: The formyl group is a primary site for reactivity. The mechanism of its reaction with various nucleophiles (e.g., Grignard reagents, organolithium compounds) can be modeled. Transition state analysis would reveal the structure of the activated complex and the energy barrier for the reaction, providing insights into the reaction rate.

Oxidation/Reduction Reactions: The oxidation of the aldehyde to a carboxylic acid (forming 2-carboxy-6-nitrobenzoic acid) or its reduction to an alcohol could be studied. For instance, the Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids using a peracid, proceeds through a specific tetrahedral intermediate (the Criegee intermediate), the stability of which could be computationally assessed. beilstein-journals.org

Decarboxylation: The thermal decomposition of the molecule via the loss of CO2 from the carboxylic acid group could also be modeled to determine the temperature and conditions required for this process.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This not only helps in understanding the reaction mechanism but also in predicting the feasibility and outcome of a reaction under different conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is crucial for structure elucidation and for verifying the results of a synthesis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for this purpose. researchgate.net Calculations would predict distinct signals for the aromatic protons and carbons, as well as for the formyl and carboxyl groups. The predicted shifts are highly sensitive to the electronic environment; for example, the aromatic proton situated between the formyl and nitro groups would be expected to have a significant downfield shift due to the strong deshielding effect of these adjacent electron-withdrawing groups. These theoretical predictions can be compared directly with experimental spectra to confirm the molecular structure. nih.gov

Vibrational Frequencies (IR and Raman): The vibrational frequencies of a molecule correspond to the peaks observed in its Infrared (IR) and Raman spectra. DFT calculations can compute these harmonic vibrational frequencies and their corresponding intensities. researchgate.netsemanticscholar.org For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid.

C=O stretching of both the carboxyl and formyl groups (these would likely be distinct).

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-H stretching and bending modes of the aromatic ring.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Nitrobenzoic Acid Isomers Note: This table for related isomers illustrates the typical accuracy of DFT calculations in predicting vibrational spectra, which would be applicable to this compound. (Data adapted from a study on nitrobenzoic acids researchgate.net)

Vibrational Mode2-Nitrobenzoic Acid (Experimental cm⁻¹)2-Nitrobenzoic Acid (Calculated cm⁻¹)
O-H stretch ~3000-3200~3100
C=O stretch (carboxyl) 17051720
NO₂ asymmetric stretch 15301545
NO₂ symmetric stretch 13501360

Structure-Activity Relationship (SAR) Studies for Non-Clinical Applications

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its activity or properties. researchgate.net While often used in drug design, SAR principles are broadly applicable in materials science, catalysis, and other fields.

Material Properties: The specific arrangement of functional groups in this compound suggests potential applications in materials science. For instance, the high polarity and hydrogen bonding capability could be exploited in the design of nonlinear optical (NLO) materials or liquid crystals. Computational SAR studies could involve systematically modifying the structure (e.g., by changing the substituents on the ring) and calculating how these changes affect properties like molecular hyperpolarizability (a measure of NLO activity) or molecular shape and intermolecular interactions, which are critical for liquid crystal formation.

Catalytic Efficiency: Recent research has shown that benzoic acid derivatives can be used to modify the surface of catalysts, thereby tuning their activity and selectivity. nih.gov In one study, various substituted benzoic acids were used to alter the surface of a metal-organic layer (MOL) catalyst for C-H bond activation. It was found that electron-withdrawing groups on the benzoic acid modifier led to higher catalytic yields.

A computational SAR study for this compound in a similar application could involve:

Modeling the adsorption of the molecule onto a catalytic surface.

Calculating how its electronic properties (e.g., charge distribution, dipole moment) alter the electronic environment of the catalyst's active site.

Simulating a model reaction to determine how these changes affect the activation energy and, consequently, the catalytic efficiency.

By understanding these relationships, this compound and its analogues could be rationally designed as modifiers to create more efficient and selective catalytic systems.

Applications of 2 Formyl 6 Nitrobenzoic Acid in Chemical Sciences Non Clinical Focus

Role as a Key Intermediate in Complex Organic Syntheses and Target Molecule Preparation

2-Formyl-6-nitrobenzoic acid is a bifunctional aromatic compound that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules and diverse heterocyclic systems. Its utility stems from the presence of three distinct functional groups—an aldehyde, a carboxylic acid, and a nitro group—on a benzene (B151609) ring, offering multiple reaction pathways for synthetic chemists.

The aldehyde and carboxylic acid groups, being in ortho-position to each other, can participate in intramolecular cyclization reactions to form various fused ring systems. For instance, this arrangement is conducive to the synthesis of phthalides and isoindolinones, which are common structural motifs in many biologically active compounds and natural products. The reactivity of the aldehyde allows for condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, leading to the formation of imines, hydrazones, and carbon-carbon double bonds, respectively. These transformations are fundamental steps in the construction of more elaborate molecular architectures.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be diazotized and subjected to a wide range of Sandmeyer-type reactions to introduce various substituents onto the aromatic ring. Alternatively, the resulting amino group can act as a nucleophile in cyclization reactions or be acylated to form amides. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, providing another avenue for functionalization.

The strategic placement of these functional groups allows for a stepwise and controlled elaboration of the molecule, making this compound a valuable building block for the synthesis of target molecules with desired structural complexity and functionality.

Potential in Material Science Applications

The unique molecular structure of this compound makes it an intriguing candidate for various applications in material science. The presence of reactive functional groups allows for its incorporation into polymers, coordination complexes, and organic electronic materials.

Precursor in Polymer Synthesis and Functional Materials

The aldehyde and carboxylic acid functionalities of this compound can be exploited in the synthesis of novel polymers and functional materials. The carboxylic acid group can be converted to an acid chloride or ester, which can then undergo polymerization reactions such as polyesterification or polyamidation. The aldehyde group can be utilized in condensation polymerization with suitable co-monomers to form, for example, poly(azomethine)s.

Moreover, the nitro group can be chemically modified post-polymerization to introduce other functionalities, thereby tuning the properties of the resulting material. For instance, reduction of the nitro group to an amine would introduce basic sites and potential for further derivatization. The incorporation of this functionalized aromatic unit into a polymer backbone can influence properties such as thermal stability, solubility, and optical characteristics.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry and metal-organic frameworks (MOFs), this compound can serve as a versatile ligand. The carboxylic acid group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the aldehyde and nitro groups can act as non-coordinating functional groups that can be utilized for post-synthetic modification of the resulting coordination complex or MOF.

The presence of the nitro group can influence the electronic properties of the ligand and, consequently, the photophysical or catalytic properties of the metal complex. The aldehyde group within the pores of a MOF could be used to capture specific guest molecules through covalent bonding or to serve as a reactive site for further chemical transformations. The ability to design ligands with multiple functional groups is crucial for the development of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Exploration in Organic Semiconductor Research and Optoelectronic Devices

Derivatives of this compound could find applications in the field of organic electronics. The aromatic core, combined with the electron-withdrawing nitro group, can be a component of donor-acceptor type molecules, which are of great interest for organic semiconductors. By chemically modifying the aldehyde and carboxylic acid groups, it is possible to attach other electroactive moieties to create larger conjugated systems with desirable electronic properties.

For instance, the aldehyde could be a handle for Knoevenagel or Wittig-type reactions to extend the π-conjugation, a key factor for efficient charge transport in organic field-effect transistors (OFETs) and for light absorption in organic photovoltaics (OPVs). The ability to tune the molecular structure and electronic energy levels through synthetic modifications makes this class of compounds a promising area of exploration for new materials for optoelectronic devices.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The functional groups of this compound can participate in various non-covalent interactions, making it a valuable building block in supramolecular chemistry and for the study of self-assembly processes.

Investigations of Hydrogen Bonding Networks in Crystalline Structures

The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the aldehyde and nitro groups can act as hydrogen bond acceptors. This combination of functional groups allows for the formation of intricate and predictable hydrogen bonding networks in the solid state. The study of the crystal structure of this compound and its derivatives can provide valuable insights into the principles of molecular recognition and crystal engineering.

The interplay of different hydrogen bonding motifs, such as carboxylic acid dimers and interactions involving the nitro and aldehyde groups, can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. Understanding how these molecules self-assemble in the crystalline state is fundamental for the rational design of new materials with desired physical and chemical properties.

Host-Guest Interactions and Molecular Recognition Phenomena

The architecture of this compound provides multiple points of interaction that could be exploited in the field of supramolecular chemistry, specifically in host-guest interactions and molecular recognition. The carboxylic acid group is a well-established hydrogen bond donor and acceptor, capable of forming predictable and strong interactions with other molecules containing complementary functional groups like amides, amines, and other carboxylic acids.

The aldehyde group can also participate in hydrogen bonding as an acceptor. Furthermore, the electron-withdrawing nitro group can influence the electronic properties of the aromatic ring, potentially enabling π-π stacking interactions with electron-rich aromatic systems. The combination of these functionalities in a rigid scaffold could allow for the design of specific host molecules that can selectively bind to guest molecules through a combination of these non-covalent interactions.

Table 1: Potential Non-Covalent Interactions of this compound

Functional GroupPotential Interaction TypePotential Guest/Partner Functional Groups
Carboxylic AcidHydrogen Bonding (Donor & Acceptor)Amides, Amines, Carboxylic Acids, Alcohols
AldehydeHydrogen Bonding (Acceptor), Dipole-DipoleAlcohols, Amines
Nitro GroupDipole-Dipole, π-π Stacking (with electron-rich aromatics)Electron-rich aromatic rings
Aromatic Ringπ-π StackingAromatic systems

Contribution to Catalytic Systems and Reaction Media

Ligand Design for Organometallic Catalysis

The functional groups of this compound offer several potential coordination sites for metal ions, making it an interesting candidate for ligand design in organometallic catalysis. The carboxylic acid can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. The aldehyde oxygen also possesses a lone pair of electrons and could coordinate to a metal center, potentially forming a bidentate chelate in conjunction with the carboxylate group.

The design of ligands based on this scaffold could lead to catalysts with unique steric and electronic properties. The nitro group's strong electron-withdrawing nature would significantly influence the electronic environment of the metal center, which in turn could modulate the catalyst's reactivity and selectivity. For instance, a more electron-deficient metal center could exhibit enhanced Lewis acidity.

Exploration as an Organocatalyst or Co-catalyst in Specific Transformations

The inherent functionalities of this compound suggest its potential use as an organocatalyst. The carboxylic acid moiety can act as a Brønsted acid catalyst, protonating substrates to activate them towards nucleophilic attack. The presence of the ortho-formyl and nitro groups would increase the acidity of the carboxylic acid compared to benzoic acid itself, potentially enhancing its catalytic activity.

Furthermore, in combination with a chiral amine, the aldehyde group could reversibly form an iminium ion, a key intermediate in many organocatalytic reactions, such as asymmetric Michael additions and Diels-Alder reactions. While the molecule itself is achiral, it could be used in conjunction with chiral co-catalysts to induce enantioselectivity. Aromatic carboxylic acids have been reported as effective co-catalysts in certain organocatalytic transformations, suggesting a plausible role for this compound in this context.

Role as a Building Block in Chemical Biology Research (Strictly Non-Clinical Focus)

Probes for Biochemical Pathways and Cellular Processes in vitro

While there is no documented use of this compound as a chemical probe, its structure presents possibilities for such applications. The aldehyde group is a reactive handle that can undergo selective reactions, such as the formation of hydrazones or oximes. This reactivity could be utilized to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups to the molecule. The resulting derivatives could then be used to investigate biochemical pathways or cellular processes in vitro, provided the core molecule exhibits some affinity for a biological target.

The nitroaromatic group is also a feature found in some probes, as its reduction can be sensitive to the local cellular redox environment. However, without established biological activity, its utility as a probe remains speculative.

Substrates for Enzyme Mechanism Elucidation and Ligand Binding Studies in vitro

The bifunctional nature of this compound makes it a potential substrate for enzymes that catalyze reactions involving aldehydes or carboxylic acids. For instance, it could be investigated as a substrate for oxidoreductases that act on aldehydes, or for enzymes that modify carboxylic acids. Studying the kinetics and mechanism of such enzymatic transformations could provide insights into the enzyme's active site and catalytic mechanism.

In ligand binding studies, this compound could be used to probe the binding pockets of proteins that recognize substituted benzoic acids or aromatic aldehydes. The distinct functional groups could be systematically modified to understand the specific interactions that contribute to binding affinity and selectivity. Such studies are fundamental to understanding protein-ligand recognition and form the basis for rational drug design, although it must be emphasized that this is a potential application and not a documented use.

Future Research Directions and Unexplored Avenues for 2 Formyl 6 Nitrobenzoic Acid

Emerging Synthetic Methodologies and Novel Catalytic Systems

Future synthetic efforts will likely focus on developing more efficient, selective, and environmentally benign methods for the preparation of 2-Formyl-6-nitrobenzoic acid and its derivatives. Traditional synthetic routes can be multi-step and may employ harsh reagents. Emerging methodologies could provide significant improvements.

One promising area is the exploration of chemo-enzymatic cascades . Biocatalytic methods, utilizing enzymes such as aldehyde dehydrogenases, could offer highly selective oxidation of aldehyde precursors under mild, aqueous conditions, aligning with green chemistry principles. uva.nl The challenge lies in identifying or engineering enzymes that can tolerate the nitro-substituted substrate.

Furthermore, the development of novel catalytic systems for nitration is a key research direction. While the nitration of benzoic acid typically yields the meta-isomer, developing catalysts for regioselective ortho-nitration remains a challenge. wikipedia.org Research into solid acid catalysts, such as zeolites, could offer recyclable and more selective alternatives to traditional nitrating mixtures. rsc.orgsemanticscholar.org These catalysts can enhance regioselectivity and improve the safety profile of the reaction. semanticscholar.org

Synthetic ApproachCatalytic System/MethodPotential Advantages
Biocatalytic OxidationAldehyde DehydrogenasesHigh selectivity, mild reaction conditions, aqueous media. uva.nl
Regioselective NitrationZeolite Hβ with Acetic Anhydride (B1165640)High regioselectivity, catalyst recyclability, improved safety. semanticscholar.org
Green Oxidation of AldehydesSelenium-based catalysts with H₂O₂Mild conditions, high yields, recyclable catalyst and aqueous medium. mdpi.com
Direct Oxidation with AirCatalyst-freeEnvironmentally benign, economical, suitable for large-scale synthesis. acs.org

Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights

The steric and electronic influence of the adjacent formyl, carboxyl, and nitro groups can give rise to unique and unexplored reactivity patterns for this compound. The strong electron-withdrawing nature of the ortho-nitro group significantly enhances the electrophilicity of the aldehyde, potentially enabling novel nucleophilic addition reactions. researchgate.net

Future research could focus on intramolecular reactions, where the three functional groups interact to form complex heterocyclic scaffolds. For instance, reductive cyclization could lead to novel nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. Mechanistic studies, employing both experimental techniques and computational modeling, will be crucial to understanding these new transformations. The study of related compounds like o-nitrobenzaldehyde has already shown potential for unexpected rearrangements in reactions like the Hantzsch synthesis, suggesting that this compound could exhibit similarly interesting behavior. mdpi.comnih.gov

A deeper understanding of the excited-state electronic structure of such nitroaromatic compounds will also be critical for exploring their photochemical reactivity and potential applications in photochemistry and materials science. nih.gov

Advanced Functional Material Design and Exploration Based on this compound Derivatives

The trifunctional nature of this compound makes it an excellent candidate as a building block for advanced functional materials. The carboxylic acid group is ideal for coordinating with metal ions to form metal-organic frameworks (MOFs) . The presence of the formyl and nitro groups can introduce additional functionality into the MOF structure, potentially leading to materials with enhanced catalytic activity, selective gas adsorption, or sensing capabilities. Benzoic acid-functionalized materials have already been shown to act as structure-directing templates in the synthesis of novel MOF architectures. acs.org

The aldehyde group can be utilized for post-synthetic modification of polymers and other materials through reactions like Schiff base formation. This allows for the covalent grafting of molecules with specific properties, leading to the development of "smart" materials that can respond to external stimuli. Furthermore, the nitro group can be reduced to an amine, providing another reactive handle for further functionalization.

Material TypePotential Functional GroupApplication
Metal-Organic Frameworks (MOFs)Carboxylic AcidGas storage, catalysis, chemical sensing
Functionalized PolymersAldehyde (for Schiff base formation)Smart materials, responsive coatings
Heterocyclic ScaffoldsAll three groups (via cyclization)Pharmaceuticals, organic electronics
Magnetic NanoparticlesCarboxylic Acid (for surface functionalization)Heterogeneous catalysis, targeted drug delivery nih.govrsc.org

Integration with Green and Sustainable Chemistry Initiatives for Future Chemical Processes

Future research on this compound must be aligned with the principles of green and sustainable chemistry. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency in both its synthesis and subsequent applications.

A key focus will be the replacement of traditional oxidants and nitrating agents with greener alternatives. The use of molecular oxygen or air as the primary oxidant for the aldehyde group is a highly attractive, atom-economical approach. acs.org Similarly, developing catalytic nitration systems that avoid the use of large quantities of sulfuric acid is a critical goal for sustainable synthesis. google.com

The exploration of biocatalytic routes for both the synthesis of the molecule and its derivatives represents a significant step towards sustainability. uva.nlrsc.org Enzyme-catalyzed reactions are typically performed in water under mild conditions and offer high chemo- and regioselectivity, reducing the need for protecting groups and minimizing byproduct formation. uva.nl

Multidisciplinary Research Perspectives and Opportunities for Interdisciplinary Collaboration

The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach.

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists will be essential for the design and synthesis of novel MOFs, polymers, and other functional materials with tailored properties for applications in electronics, catalysis, and separations.

Chemistry and Biology/Medicine: The potential to synthesize complex heterocyclic structures from this building block opens up opportunities for collaboration with medicinal chemists and pharmacologists to explore the biological activity of new compounds for drug discovery.

Chemistry and Chemical Engineering: Partnerships with chemical engineers will be crucial for developing scalable, safe, and economically viable processes for the synthesis of this compound and its derivatives, particularly those based on green chemistry principles.

By fostering these interdisciplinary collaborations, the scientific community can fully unlock the potential of this compound as a versatile platform for innovation in chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-6-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodology : A plausible synthesis involves nitration of 2-formylbenzoic acid derivatives under controlled acidic conditions. For example, using mixed nitric-sulfuric acid systems at low temperatures (0–5°C) to minimize over-nitration. Post-reaction, purification via recrystallization (e.g., ethanol/water mixtures) ensures product isolation. Reaction progress should be monitored using TLC (silica gel, UV detection) and confirmed via melting point analysis. Similar protocols for nitroaromatic derivatives are described in synthesis reports for structurally related compounds .

Q. How can researchers safely handle this compound to minimize exposure risks?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust. Avoid skin contact by following glove-inspection protocols and proper removal techniques . For spills, collect material using non-sparking tools and dispose via licensed hazardous waste services. Store in airtight containers away from incompatible substances (e.g., strong bases or oxidizers) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6 or CDCl3_3) to confirm nitro and formyl group positions.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST protocols) to verify molecular ion peaks and fragmentation patterns .
  • FTIR : Peaks near 1700 cm1^{-1} (carboxylic acid C=O), 1530 cm1^{-1} (nitro group), and 2820 cm1^{-1} (formyl C-H stretch) .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Compare results with stability data from structurally similar nitroaromatics .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) in this compound derivatives be resolved?

  • Methodology : Use SHELXL for refinement, applying restraints for disordered nitro/formyl groups. Validate models with R-factor convergence tests and residual density maps. For twinned crystals, employ TWIN/BASF commands in SHELX or use OLEX2 for graphical validation . Cross-check with ORTEP-3 for thermal ellipsoid visualization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites. Compare with experimental kinetic data (e.g., reaction rates with amines/thiols in DMF). Solvent effects can be modeled using COSMO-RS .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms of this compound be reconciled?

  • Methodology : Use variable-temperature NMR (VT-NMR) to detect tautomeric equilibria. Complement with X-ray crystallography at multiple temperatures. For dynamic systems, apply 1H^1H-1H^1H EXSY experiments to quantify exchange rates .

Q. What experimental designs mitigate side reactions during functionalization of the formyl group?

  • Methodology : Protect the carboxylic acid moiety (e.g., methyl ester formation) before formyl derivatization (e.g., condensation with hydrazines). Monitor selectivity via in situ IR or LC-MS. Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.